molecular formula C10H17N3S B12998540 N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine

N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine

Cat. No.: B12998540
M. Wt: 211.33 g/mol
InChI Key: ONQYZQNJKQNZFT-UHFFFAOYSA-N
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Description

N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine is a complex organic compound that features a pyrazole ring, a thietane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone The thietane ring is then introduced through a cyclization reaction involving a suitable sulfur-containing reagent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, while the thietane ring may participate in redox reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 5-Methyl-1-propyl-1H-pyrazol-3-amine
  • 3-Amino-5-Methyl-1H-Pyrazole

Uniqueness

N-(1-(5-Methyl-1H-pyrazol-3-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]thietan-3-amine

InChI

InChI=1S/C10H17N3S/c1-7(11-10-5-14-6-10)3-9-4-8(2)12-13-9/h4,7,10-11H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

ONQYZQNJKQNZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CC(C)NC2CSC2

Origin of Product

United States

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